FXIIIa Inhibitory Potency (IC₅₀) of Coagulation Factor XIIIa (190-230) Versus Tridegin
The Coagulation Factor XIIIa (190-230) fragment inhibits human FXIIIa cross-linking activity with an IC₅₀ of 52 µM [1]. In contrast, the 66-mer peptide tridegin, derived from the leech Haementeria ghilianii, exhibits an IC₅₀ of approximately 9.2–20 nM against human plasma FXIIIa [2]. This represents an approximate 2,600- to 5,700-fold difference in potency favoring tridegin, establishing the 190–230 fragment as a substantially lower-potency but structurally simpler and more synthetically accessible alternative.
| Evidence Dimension | Inhibitory potency (IC₅₀) against human FXIIIa |
|---|---|
| Target Compound Data | IC₅₀ = 52 µM |
| Comparator Or Baseline | Tridegin: IC₅₀ = 9.2–20 nM |
| Quantified Difference | 2,600- to 5,700-fold lower potency for 190-230 fragment |
| Conditions | In vitro transglutaminase activity assay using purified human FXIIIa |
Why This Matters
Researchers requiring reversible, moderate-potency inhibition with a chemically defined, commercially accessible peptide should select the 190–230 fragment; those requiring nanomolar potency for in vivo or high-sensitivity applications should consider tridegin despite its greater synthetic complexity and cost.
- [1] GLPBIO. Coagulation Factor XIIIa (190-230) Product Datasheet. CAS No. 158455-48-2. IC₅₀ = 52 µM. View Source
- [2] Finney S, Seale L, Sawyer RT, Wallis RB. Tridegin, a new peptidic inhibitor of factor XIIIa, from the blood-sucking leech Haementeria ghilianii. Biochem J. 1997;324(Pt 3):797-805. IC₅₀ ≈ 9.2 nM. View Source
